Product packaging for Ethyl 6-chloro-5-nitronicotinate(Cat. No.:CAS No. 171876-22-5)

Ethyl 6-chloro-5-nitronicotinate

Cat. No.: B169116
CAS No.: 171876-22-5
M. Wt: 230.6 g/mol
InChI Key: RJGYARAKIVLQAQ-UHFFFAOYSA-N
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Description

Contextualization within Nicotinic Acid Derivatives Research

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds with significant biological and pharmaceutical importance. Research into nicotinic acid derivatives is extensive, exploring their applications in treating a range of conditions. These derivatives have shown potential in various therapeutic areas, underscoring the importance of synthesizing novel analogs for further investigation.

Ethyl 6-chloro-5-nitronicotinate fits into this research landscape as a key precursor for creating more elaborate nicotinic acid derivatives. The chloro and nitro functional groups on the pyridine (B92270) ring are reactive sites that allow for a variety of chemical transformations, enabling the construction of diverse molecular architectures.

Significance as a Research Intermediate in Organic Synthesis

The primary significance of this compound in academic research lies in its utility as a research intermediate. The strategic placement of its functional groups allows for selective modifications, making it a valuable starting material for the synthesis of targeted molecules. The chloro group can be substituted through nucleophilic aromatic substitution reactions, while the nitro group can be reduced to an amino group, which can then undergo a wide range of further reactions. The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into other functional groups. This multi-functional nature allows chemists to build molecular complexity in a controlled and predictable manner.

Overview of Research Trajectories for Chloronitronicotinates

Research involving chloronitronicotinates, the class of compounds to which this compound belongs, is often directed towards the synthesis of fused heterocyclic systems and other complex molecules with potential biological activity. The reactivity of the chloro and nitro groups is central to these synthetic strategies. For instance, the reduction of the nitro group to an amine, followed by intramolecular cyclization reactions, is a common pathway to generate bicyclic and tricyclic nitrogen-containing heterocycles. These structural motifs are prevalent in many biologically active natural products and synthetic pharmaceuticals.

Compound Data

Below are tables detailing the properties of this compound and a related, more extensively studied compound, Mthis compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 171876-22-5
Molecular Formula C8H7ClN2O4
Molecular Weight 230.61 g/mol
Appearance Data not readily available
Melting Point Data not readily available
Boiling Point Data not readily available

Table 2: Physicochemical Properties of Mthis compound

PropertyValue
CAS Number 59237-53-5
Molecular Formula C7H5ClN2O4
Molecular Weight 216.58 g/mol
Appearance Off-white to grey solid
Melting Point 76 °C chemicalbook.com
Boiling Point 317.8±37.0 °C (Predicted) chemicalbook.com

Detailed Research Findings

While specific, in-depth research articles focusing solely on this compound are not abundant in readily accessible literature, the reactivity of the closely related Mthis compound provides valuable insights into its potential applications. This methyl analog is recognized as a building block for the synthesis of various pharmaceutical compounds, including anticoccidial agents. chemicalbook.com The synthetic utility stems from the ability to perform nucleophilic substitution of the chloride and reduction of the nitro group to an amine, which can then be further functionalized.

For example, the amino derivative of the methyl ester, Methyl 5-amino-6-chloronicotinate, is a known intermediate. This suggests a common research trajectory for these compounds involves the transformation of the nitro group to open up new avenues for molecular diversification. It is highly probable that this compound is utilized in similar synthetic strategies to access novel compounds with potential biological activities. The choice between the ethyl and methyl ester is often dictated by solubility properties or to avoid potential transesterification in subsequent reaction steps.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O4 B169116 Ethyl 6-chloro-5-nitronicotinate CAS No. 171876-22-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6-chloro-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-2-15-8(12)5-3-6(11(13)14)7(9)10-4-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGYARAKIVLQAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396369
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171876-22-5
Record name Ethyl 6-chloro-5-nitronicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for Ethyl 6 Chloro 5 Nitronicotinate

Established Chemical Synthetic Routes for Ethyl 6-chloro-5-nitronicotinate

The classical synthesis of this compound can be approached through two primary logical pathways: the esterification of a pre-existing carboxylic acid or the nitration of a suitable ethyl ester precursor.

Precursor Compounds and Starting Materials

The selection of starting materials is pivotal and dictates the primary reaction pathway. The two most common precursors are 6-Chloro-5-nitronicotinic acid and Ethyl 6-chloronicotinate. bldpharm.comsimsonpharma.com The synthesis of the analogous methyl ester, Mthis compound, is also well-documented and relies on similar precursors. sigmaaldrich.combldpharm.comnih.govchemscene.comchemicalbook.com

Precursor CompoundCAS NumberRole in Synthesis
6-Chloro-5-nitronicotinic acid7477-10-3Carboxylic acid precursor for direct esterification. bldpharm.comchembk.comscbt.comsigmaaldrich.com
Ethyl 6-chloronicotinate49608-01-7Ester precursor for subsequent electrophilic nitration. simsonpharma.com
Ethanol (B145695)64-17-5Reagent for esterification.
Nitrating Mixture (Nitric Acid/Sulfuric Acid)N/AReagents for the introduction of the nitro group.

Reaction Mechanisms and Pathways in Classical Synthesis

Route 1: Fischer Esterification

Starting with 6-chloro-5-nitronicotinic acid, the synthesis proceeds via a Fischer esterification reaction. In this acid-catalyzed process, the carboxylic acid is heated with an excess of ethanol. A strong acid catalyst, typically sulfuric acid (H₂SO₄), is used to protonate the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon towards nucleophilic attack by the ethanol molecule. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the final ethyl ester product and regenerate the acid catalyst.

Route 2: Electrophilic Aromatic Substitution (Nitration)

Alternatively, the synthesis can commence with Ethyl 6-chloronicotinate. This pathway involves the nitration of the pyridine (B92270) ring, which is an electrophilic aromatic substitution reaction. A mixture of concentrated nitric acid (HNO₃) and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺). The sulfuric acid protonates the nitric acid, leading to the loss of a water molecule and the formation of the nitronium ion. The electron-deficient pyridine ring of Ethyl 6-chloronicotinate then attacks the nitronium ion. The directing effects of the existing chloro and ethyl carboxylate groups favor the introduction of the nitro group at the C-5 position. A subsequent deprotonation of the resulting intermediate restores the aromaticity of the ring, yielding this compound.

Optimization of Reaction Parameters for Yield and Purity

Optimizing reaction conditions is crucial for maximizing product yield and purity while minimizing side reactions.

ParameterOptimization Strategy for EsterificationOptimization Strategy for Nitration
Temperature Reaction is typically heated to reflux to increase the reaction rate.Temperature must be carefully controlled (often starting at low temperatures, e.g., 0°C) to prevent multiple nitrations and decomposition.
Catalyst A catalytic amount of a strong acid (e.g., H₂SO₄) is sufficient.A significant amount of sulfuric acid is required to act as both a catalyst and a solvent, facilitating the formation of the nitronium ion.
Reagent Ratio Using a large excess of ethanol can shift the reaction equilibrium towards the product side.The ratio of nitric acid to sulfuric acid is optimized to ensure complete generation of the nitronium ion.
Reaction Time Monitored by techniques like Thin Layer Chromatography (TLC) to determine completion.Reaction time is critical; insufficient time leads to incomplete reaction, while excessive time can promote side products.
Water Removal Removal of water as it forms (e.g., using a Dean-Stark apparatus) drives the equilibrium towards the ester.The reaction is typically performed under anhydrous conditions to favor the formation of the nitronium ion.

Advanced and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign processes. These principles have been applied to the synthesis of nicotinate (B505614) derivatives, offering improvements over classical methods.

Implementation of Sustainable Solvents (e.g., Cyrene) in Nicotinate Synthesis

The use of sustainable solvents is a cornerstone of green chemistry. Cyrene (dihydrolevoglucosenone), a biodegradable, bio-based solvent derived from cellulose, has emerged as a promising alternative to traditional polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), which are known for their toxicity. uma.escitedrive.comresearchgate.netuma.es

Research on nucleophilic aromatic substitution (SNAr) reactions on nicotinic esters has demonstrated Cyrene's effectiveness. uma.esresearchgate.net While the synthesis of this compound itself is primarily an electrophilic substitution, the use of Cyrene in the broader synthesis of nicotinate derivatives highlights a significant green advancement. In SNAr reactions, Cyrene has been shown to outperform traditional solvents, allowing for very short reaction times (e.g., 15 minutes) which prevents potential solvent polymerization. uma.escitedrive.comunimi.it Furthermore, its high water solubility simplifies product purification, often allowing for simple precipitation by adding water, thus avoiding complex and solvent-intensive extraction work-ups. uma.esresearchgate.net

SolventTypePerformance in Nicotinate SNAr ReactionsEnvironmental Profile
Cyrene Bio-based, Dipolar AproticHigh efficiency, very short reaction times, easy water-based work-up. uma.esresearchgate.netBiodegradable, non-toxic, sustainable source. uma.es
DMF Conventional, Dipolar AproticEffective, but can require longer reaction times and extractive work-up.Petroleum-derived, reprotoxic.
DMSO Conventional, Dipolar AproticEffective, but can require longer reaction times and extractive work-up.Petroleum-derived, purification challenges.

Microwave-Assisted Synthetic Protocols for Enhanced Efficiency

Microwave-assisted synthesis has become a powerful tool in organic chemistry for dramatically accelerating reaction rates. This technique utilizes microwave irradiation to produce rapid and uniform heating of the reaction mixture, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.netnih.gov

The application of microwave irradiation can enhance both the esterification and nitration steps in the synthesis of this compound. The rapid heating can accelerate the attainment of equilibrium in esterification and increase the rate of electrophilic substitution in nitration. Studies on the synthesis of other heterocyclic compounds demonstrate that microwave power and temperature must be carefully controlled to prevent decomposition of the product. nih.gov This technology is compatible with green chemistry principles, including the use of sustainable solvents like Cyrene, potentially leading to highly efficient and eco-friendly synthetic protocols. uma.es

One-Pot Telescoping Reaction Strategies

The development of one-pot or telescoped reactions, where multiple synthetic steps are carried out in a single reaction vessel without the isolation of intermediates, is a significant advancement in chemical manufacturing. These strategies offer numerous advantages, including reduced waste, lower costs, and improved safety and efficiency. For the synthesis of this compound, a potential one-pot approach involves the sequential nitration and chlorination of a suitable precursor, such as ethyl 6-hydroxynicotinate.

The primary challenge in this approach lies in the inherent electron-deficient nature of the pyridine ring, which makes electrophilic aromatic substitution reactions like nitration difficult to achieve under mild conditions. acs.orgyoutube.com Direct nitration of pyridine itself typically requires harsh conditions, often leading to low yields and side products. researchgate.net However, the presence of an activating hydroxyl group in the starting material, ethyl 6-hydroxynicotinate, can facilitate the initial nitration step.

A proposed one-pot synthesis could proceed as follows:

Nitration: Ethyl 6-hydroxynicotinate is treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the 5-position. The reaction conditions, including temperature and concentration of reagents, must be carefully controlled to favor the desired regioselectivity and minimize degradation of the starting material.

Chlorination: Following the completion of the nitration step, a chlorinating agent is introduced directly into the reaction mixture. A common method for converting a hydroxyl group on a pyridine ring to a chloro group is the use of reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

The successful implementation of this one-pot strategy hinges on the compatibility of the reagents and the stability of the intermediates under the reaction conditions. The acidic environment of the nitration step must be compatible with the subsequent chlorination step, or a suitable workup/neutralization procedure would need to be integrated into the telescoped process.

Research into the synthesis of related nitropyridine derivatives suggests that such multi-step, one-pot transformations are feasible. For instance, methods for the synthesis of various substituted nicotinic acid derivatives have been developed that involve multi-component reactions, highlighting a trend towards more efficient, streamlined synthetic routes. researchgate.net

Considerations for Scale-Up Synthesis and Industrial Relevance

The transition from a laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of several factors to ensure a safe, efficient, and economically viable process.

Key considerations for scale-up include:

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction rates, heat of reaction (exotherms), and potential for runaway reactions is crucial. The nitration of aromatic compounds is often highly exothermic, necessitating robust temperature control systems in industrial reactors.

Reagent Selection and Stoichiometry: On an industrial scale, the cost, availability, and safety of all raw materials are paramount. While potent reagents may be suitable for lab-scale synthesis, less hazardous and more cost-effective alternatives are often sought for large-scale production. The stoichiometry of the reagents must be optimized to maximize yield and minimize waste.

Solvent Selection and Recovery: The choice of solvent can significantly impact reaction performance, product isolation, and environmental footprint. Solvents used in industrial processes should ideally be non-toxic, have a high boiling point for safety, and be easily recoverable and recyclable.

Process Safety: A comprehensive hazard and operability (HAZOP) study is essential to identify and mitigate potential safety risks associated with the process. This includes evaluating the thermal stability of reactants and intermediates, the potential for gas evolution, and the handling of corrosive and toxic materials like nitric acid, sulfuric acid, and chlorinating agents.

Product Isolation and Purification: The method of isolating and purifying the final product must be scalable and efficient. This may involve crystallization, distillation, or extraction. The choice of method will depend on the physical properties of this compound and the impurities present.

Waste Management: The generation of waste, particularly acidic and chlorinated waste streams, is a significant environmental concern. Industrial processes must incorporate effective waste treatment and disposal protocols to comply with environmental regulations.

Chemical Reactivity and Transformation Pathways of Ethyl 6 Chloro 5 Nitronicotinate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring of ethyl 6-chloro-5-nitronicotinate is electron-deficient, a characteristic that is significantly enhanced by the strong electron-withdrawing effects of the nitro group at the C-5 position and the ethyl ester at the C-3 position. This electronic arrangement activates the ring towards attack by nucleophiles, particularly at the carbon atoms bearing a leaving group.

Reactivity at the C-6 Chloro Position

The chlorine atom at the C-6 position of this compound is highly activated for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitro group is para to the C-6 position, which allows it to effectively stabilize the negative charge of the intermediate formed during the substitution process through resonance. libretexts.org This stabilization lowers the activation energy of the reaction, making the displacement of the chloride ion by a nucleophile a favorable process. The electrophilic character of the pyridine system is enhanced by this substitution pattern, making the C-6 position a prime site for nucleophilic attack.

Scope and Limitations with Diverse Nucleophiles (e.g., phenols, thiophenols, amines, piperazines)

The activated C-6 chloro position readily reacts with a variety of nucleophiles. Research has demonstrated successful substitutions using oxygen, sulfur, and nitrogen-based nucleophiles.

Amines: The reaction with amines is well-documented. For instance, mthis compound, a closely related analogue, reacts with an aqueous solution of methylamine (B109427) at room temperature to yield the corresponding 6-methylamino derivative. google.com In another example, this compound reacts with dibenzylamine (B1670424) in the presence of triethylamine (B128534) in THF to afford the aminated product. google.com

Phenols and Thiophenols: Studies have shown that nicotinic esters like mthis compound undergo efficient SNAr reactions with various phenols and thiophenols. researchgate.net These reactions typically proceed in the presence of a base, such as triethylamine, which deprotonates the phenol (B47542) or thiophenol to generate a more potent nucleophile. researchgate.net

The table below summarizes representative SNAr reactions on 6-chloro-5-nitronicotinate esters.

SubstrateNucleophileSolvent / CatalystProductRef
Mthis compoundAqueous MethylamineWaterMethyl 6-methylamino-5-nitronicotinate google.com
Mthis compoundPhenol / ThiophenolCyrene / Et₃NMethyl 6-aryloxy/arylthio-5-nitronicotinate researchgate.net
This compoundDibenzylamineTHF / Et₃NEthyl 6-(dibenzylamino)-5-nitronicotinate google.com

Mechanistic Studies of SNAr Processes

The generally accepted mechanism for these transformations is a stepwise SNAr process. libretexts.orgresearchgate.net The reaction is initiated by the attack of the nucleophile on the electron-deficient carbon atom at the C-6 position, which is bonded to the chlorine atom. libretexts.org This nucleophilic attack leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. libretexts.org

This anionic intermediate is resonance-stabilized. The negative charge is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the electron-withdrawing nitro group at the C-5 position. libretexts.org This delocalization is a key factor in stabilizing the intermediate and facilitating the reaction. libretexts.org In the final step, the leaving group, the chloride ion, is eliminated from the Meisenheimer complex, and the aromaticity of the pyridine ring is restored, yielding the substitution product. libretexts.org

Solvent and Catalyst Effects on SNAr Reactivity

The choice of solvent and catalyst can significantly influence the outcome of SNAr reactions involving this compound.

Solvents: Polar aprotic solvents like DMF, DMSO, and THF are commonly used for SNAr reactions as they can solvate the cationic counter-ion of the nucleophile while not strongly solvating the nucleophile itself, thus enhancing its reactivity. google.comresearchgate.net Recently, the green solvent Cyrene™ has been shown to be a highly effective medium for the reaction of mthis compound with phenols and thiophenols, outperforming traditional solvents like DMF and DMSO. researchgate.net The success in Cyrene relies on a short reaction time to prevent solvent polymerization in the presence of a base. researchgate.net

Catalysts: These reactions are typically base-catalyzed. A base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃), is often required to deprotonate the nucleophile (e.g., a phenol or a secondary amine), thereby increasing its nucleophilicity. google.comresearchgate.net The base facilitates the initial attack on the pyridine ring.

Transformations Involving the Nitro Group

The nitro group in this compound is a key functional group that can be chemically transformed, most commonly through reduction.

Reductions of the Nitro Group to Amino Functionality

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, as it converts a strongly electron-withdrawing, meta-directing group into a strongly electron-donating, ortho-, para-directing group. masterorganicchemistry.com This transformation opens up new synthetic pathways for further functionalization. A variety of methods are available for the reduction of aromatic nitro compounds. masterorganicchemistry.comwikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.org For example, methyl 5-amino-6-methylamino-nicotinate is synthesized via the hydrogenation of methyl 6-methylamino-5-nitro-nicotinate using 10% Pd/C under 5 bar of hydrogen pressure. google.com

Metal/Acid Reduction: The use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in an acidic medium (e.g., hydrochloric acid) is a classic and effective method for nitro group reduction. masterorganicchemistry.comscispace.com A patent describes the reduction of methyl 6-chloro-5-nitro-pyridine-3-carboxylate to the corresponding amino derivative using tin(II) chloride (SnCl₂) in refluxing methanol (B129727). google.com

The table below provides examples of conditions used for the reduction of the nitro group in related nitronicotinate compounds.

SubstrateReagents and ConditionsProductRef
Methyl 6-methylamino-5-nitronicotinateH₂, 10% Pd/C, Ethanol (B145695)/Dichloromethane, 5 bar, RTMethyl 5-amino-6-methylamino-nicotinate google.com
Methyl 6-chloro-5-nitropyridine-3-carboxylateTin(II) chloride, Methanol, RefluxMethyl 5-amino-6-chloro-pyridine-3-carboxylate google.com
Aromatic Nitro Compounds (General)Iron (Fe), Acetic Acid, RefluxAromatic Amine wikipedia.org
Aromatic Nitro Compounds (General)Tin(II) chloride (SnCl₂)Aromatic Amine wikipedia.org

Role of the Nitro Group in Pyridine Ring Activation for Substitution Reactions

The nitro group (–NO₂) at the 5-position of the pyridine ring plays a crucial role in activating the ring for nucleophilic aromatic substitution (SNAr) reactions. Its strong electron-withdrawing nature significantly enhances the electrophilicity of the pyridine ring, facilitating the attack of nucleophiles. scirp.org This activation is particularly pronounced at the positions ortho and para to the nitro group.

The presence of the nitro group makes the pyridine ring electron-deficient, which is a key factor in promoting SNAr reactions. This electronic effect stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. chemrxiv.org The delocalization of the negative charge is more efficient with a nitro group compared to a ring nitrogen, further contributing to the stabilization of the transition state. scirp.org

Research has demonstrated that the nitro group's activating effect allows for efficient substitution of the chloro group at the 6-position by various nucleophiles. For instance, studies have shown successful nucleophilic substitution with ammonia (B1221849) and amines. In one documented synthesis, mthis compound was reacted with a 40% aqueous methylamine solution at room temperature, resulting in the substitution of the chloro group. google.com The electron-withdrawing nitro group is essential for this type of transformation to occur under mild conditions.

Reactions at the Ester Moiety

The ethyl ester group (–COOCH₂CH₃) in this compound is another key functional group that can undergo various transformations, primarily hydrolysis and transesterification.

Ester hydrolysis involves the cleavage of the ester bond to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis yields 6-chloro-5-nitronicotinic acid and ethanol. This reaction is typically carried out under acidic or basic conditions. The resulting carboxylic acid is a valuable intermediate for further synthetic modifications, such as amide bond formation. The presence of the free carboxylic acid moiety allows for direct conjugation or salt formation, which is not possible with the ester.

Table 1: Products of Ester Hydrolysis

ReactantProductReagents/Conditions
This compound6-chloro-5-nitronicotinic acidAcid or Base

This table illustrates the basic transformation in the hydrolysis of this compound.

Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl or aryl group from an alcohol. This reaction is often catalyzed by an acid or a base. For example, the reaction of this compound with methanol would lead to the formation of mthis compound. This transformation can be useful for modifying the solubility and reactivity of the compound. For instance, the ethyl ester is generally more lipophilic than the corresponding methyl ester.

Transition Metal-Catalyzed Coupling Reactions

The chloro group on the pyridine ring of this compound serves as a handle for various transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. harvard.eduorganic-chemistry.org this compound, being a heteroaryl chloride, can participate in Suzuki reactions to introduce aryl or vinyl substituents at the 6-position of the pyridine ring. nih.govresearchgate.net

The general mechanism of the Suzuki coupling involves three key steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the coupled product and regenerate the palladium(0) catalyst. researchgate.net The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction. harvard.edursc.org For instance, palladium acetate (B1210297) [Pd(OAc)₂] combined with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) or tricyclohexylphosphine (B42057) (PCy₃) is a commonly used catalytic system. organic-chemistry.org

Table 2: Example of a Suzuki Cross-Coupling Reaction

Aryl HalideBoronic AcidCatalyst SystemProduct
This compoundPhenylboronic acidPd(PPh₃)₄, BaseEthyl 5-nitro-6-phenylnicotinate

This table provides a representative example of a Suzuki cross-coupling reaction involving this compound.

Other palladium-catalyzed transformations, such as the Heck reaction, Sonogashira coupling, and Buchwald-Hartwig amination, can also be employed to further functionalize the pyridine ring. researchgate.net For example, palladium-catalyzed cyanation can be used to introduce a cyano group. nih.gov

Besides Suzuki coupling, other cross-coupling methodologies can be utilized for C-C bond formation at the 6-position of this compound. These reactions often employ other transition metals or different coupling partners. For instance, Stille coupling utilizes organotin reagents, while Negishi coupling employs organozinc reagents. These methods offer alternative pathways to construct complex molecular architectures. beilstein-journals.org

The development of new catalysts and reaction conditions continues to expand the scope of these transformations, allowing for the synthesis of a wide array of derivatives from this compound for various applications in research and development. kaust.edu.sauwindsor.ca

Cyclization and Annulation Reactions of this compound and Related Precursors

The strategic placement of chloro, nitro, and ester functional groups on the pyridine ring makes this compound and its analogs valuable precursors for the synthesis of a wide array of fused heterocyclic systems. These reactions often proceed through nucleophilic substitution of the activated chlorine atom, followed by intramolecular cyclization, condensation, or more complex cascade sequences to build new rings onto the pyridine core.

Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles from Related Precursors

The synthesis of fused pyrazole (B372694) systems, such as pyrazolo[4,3-b]pyridines and indazoles, often utilizes chloronitropyridine scaffolds as key starting materials. These heterocycles are of significant interest due to their presence in biologically active molecules. researchgate.netnih.gov

An efficient method for synthesizing pyrazolo[4,3-b]pyridines has been developed using readily available 2-chloro-3-nitropyridines, which are structurally related to this compound. nih.gov The process involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) followed by a modified Japp–Klingemann reaction. researchgate.netnih.gov The initial SNAr reaction involves reacting the chloronitropyridine with a β-ketoester in the presence of a base. The subsequent one-pot reaction with an arenediazonium salt triggers an azo-coupling, deacylation, and final pyrazole ring annulation to yield the desired pyrazolo[4,3-b]pyridine framework. researchgate.netnih.gov This method is noted for its operational simplicity and the use of stable arenediazonium tosylates. researchgate.netnih.gov

The following table summarizes the synthesis of various ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates, demonstrating the scope of the Japp–Klingemann approach with related precursors. nih.gov

Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives

Product Name Aryl Substituent Yield Melting Point (°C)
Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-cyanophenyl 85% 222–224
Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 4-methyl-2-nitrophenyl 88% 252–253
Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-methyl-4-nitrophenyl 73% 191–193
Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate 2-methoxyphenyl 78% 203–205

Similarly, the synthesis of indazole derivatives can be achieved from chloronitro-aromatic precursors. For instance, 3-chloro-6-nitro-1H-indazole derivatives have been synthesized through 1,3-dipolar cycloaddition reactions, highlighting a versatile pathway to this class of compounds. nih.gov

Condensation Reactions for Complex Heterocycle Formation

Condensation reactions are fundamental in expanding the structural complexity of heterocyclic systems. Precursors related to this compound can be transformed into more complex structures, such as furo[3,4-b]pyridines, through carefully controlled condensation and cyclization steps.

A notable example is the microwave-assisted synthesis of alkyl 4-arylsubstituted-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylates. mdpi.com This reaction utilizes alkyl 4-arylsubstituted-2-methyl-6-oxo-1,4,5,6-tetrahydropyridine-3-carboxylates, which are reacted with the Vilsmeier-Haack reagent (POCl₃/DMF). mdpi.com This process, which is significantly accelerated by microwave irradiation compared to classical heating, involves the formylation and chlorination of the pyridine ring. The reaction proceeds through the formation of an electrophilic Vilsmeier reagent, which reacts with the enolic form of the starting tetrahydropyridone. Subsequent reaction with POCl₃ and hydrolysis yields the 6-chloro-5-formyl-1,4-dihydropyridine product. mdpi.com This eco-friendly method offers high yields and reduces reaction times. mdpi.com

Another innovative approach involves the transformation of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles into ethyl 6-amino-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates. nih.gov This reaction proceeds via a sequential ring-opening/closing cascade when treated with anilines at room temperature, catalyzed by sulfonated amorphous carbon. This strategy highlights how a condensation-like event can trigger a significant molecular rearrangement to form a new, complex heterocyclic scaffold. nih.gov

Table 2: Vilsmeier-Haack Reaction Conditions for Dihydropyridine Synthesis mdpi.com

Starting Material Substituent (Aryl) Product Method Time Yield
Phenyl Ethyl 4-phenyl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate Microwave 10 min 90%
4-Chlorophenyl Ethyl 4-(4-chlorophenyl)-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate Microwave 15 min 89%
4-Methylphenyl Ethyl 4-(4-methylphenyl)-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate Microwave 10 min 92%
4-Methoxyphenyl Ethyl 4-(4-methoxyphenyl)-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate Microwave 15 min 85%

Cascade Reactions Leading to 2-Aminopyridine (B139424) Derivatives

Cascade reactions, where multiple bonds are formed in a single synthetic operation, provide an efficient pathway to complex molecules from simple starting materials. A three-component cascade reaction has been developed for the selective synthesis of 2-aminopyridine derivatives, including substituted ethyl 6-amino-5-nitronicotinates. acs.org

In this process, 1,1-enediamines (EDAMs), dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and 1,3-dicarbonyl compounds react to form highly substituted 2-aminopyridines. acs.org The reaction proceeds smoothly in 1,4-dioxane (B91453) at reflux, yielding a diverse range of products in good to excellent yields (74–92%). acs.org The mechanism involves the C(1) atom of the EDAM attacking the electrophilic C(1) of the 1,3-dicarbonyl compound. acs.org This cascade provides a novel route to functionalized aminopyridines, such as ethyl 6-((3-fluorophenethyl)amino)-4-methyl-5-nitronicotinate, which shares the core nitronicotinate structure with the subject compound. acs.org

Table 3: Synthesis of Ethyl 6-amino-5-nitronicotinate Derivatives via Three-Component Cascade Reaction acs.org

EDAM Substituent (R) 1,3-Dicarbonyl Compound (R') Product Yield
4-Methylphenethyl Ethyl acetoacetate Ethyl 6-((4-methylphenethyl)amino)-4-methyl-5-nitronicotinate 92%
3-Fluorophenethyl Ethyl acetoacetate Ethyl 6-((3-fluorophenethyl)amino)-4-methyl-5-nitronicotinate 88%
Phenethyl Ethyl benzoylacetate Ethyl 6-(phenethylamino)-4-phenyl-5-nitronicotinate 85%
4-Chlorophenethyl Ethyl benzoylacetate Ethyl 6-((4-chlorophenethyl)amino)-4-phenyl-5-nitronicotinate 87%

Spectroscopic and Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment of Ethyl 6-chloro-5-nitronicotinate can be achieved.

Proton (¹H) NMR Analysis

In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring and the protons of the ethyl ester group are expected. The aromatic region would likely display two doublets, characteristic of two adjacent protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the chloro, nitro, and ester functional groups.

The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the ester oxygen will appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH3) will, in turn, appear as a triplet.

Expected ¹H NMR Data for this compound

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
Pyridine-H~8.5 - 9.0Doublet
Pyridine-H~8.0 - 8.5Doublet
-OCH2CH3~4.4Quartet
-OCH2CH3~1.4Triplet

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon. The carbonyl carbon of the ester group is expected to appear significantly downfield. The carbons of the pyridine ring will have shifts influenced by the attached substituents, and the two carbons of the ethyl group will be observed in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon AtomExpected Chemical Shift (δ, ppm)
C=O (Ester)~164
Pyridine Ring Carbons~120 - 155
-OCH2CH3~62
-OCH2CH3~14

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the adjacent aromatic protons on the pyridine ring and the coupling between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated carbons of the pyridine ring and the ethyl group.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. An LC-MS analysis of this compound would serve two primary purposes:

Purity Assessment: The liquid chromatogram would indicate the purity of the sample by showing a major peak corresponding to the target compound and any minor peaks representing impurities.

Molecular Weight Confirmation: The mass spectrum associated with the main chromatographic peak would show the molecular ion peak (or a related ion, such as [M+H]⁺ or [M+Na]⁺), confirming the molecular weight of this compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a compound. For this compound (C₈H₇ClN₂O₄), the calculated exact mass can be compared to the experimentally measured value. This high degree of accuracy provides definitive confirmation of the molecular formula and, by extension, the identity of the compound.

Calculated Exact Mass for this compound

Molecular FormulaIsotopeCalculated Exact Mass
C₈H₇³⁵ClN₂O₄[M]⁺230.0094
C₈H₇³⁷ClN₂O₄[M]⁺232.0065
C₈H₈³⁵ClN₂O₄[M+H]⁺231.0172
C₈H₈³⁷ClN₂O₄[M+H]⁺233.0143

An HRMS experiment would be expected to yield a measured mass that is in very close agreement (typically within 5 ppm) with the calculated value for one of these ions, thus confirming the elemental composition.

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for the separation, purification, and purity assessment of "this compound."

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of "this compound" and for monitoring the progress of its synthesis or subsequent reactions. A typical HPLC method would employ a reverse-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or acetic acid) and an organic solvent like acetonitrile or methanol (B129727). sielc.comsielc.comsielc.com

The separation is based on the differential partitioning of the analyte between the stationary phase and the mobile phase. The retention time of "this compound" is a key parameter for its identification under specific chromatographic conditions. The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. For reaction monitoring, the disappearance of starting materials and the appearance of the product peak are tracked over time.

Table 2: Illustrative HPLC Method Parameters for this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient 50-95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it a powerful tool for the analysis of "this compound." mdpi.comresearchgate.netdntb.gov.ua By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, leading to much faster separation times without compromising efficiency.

This enhanced resolution is particularly beneficial for separating "this compound" from closely related impurities or byproducts that might not be resolved by HPLC. The increased sensitivity of UPLC is also advantageous for detecting trace-level impurities. The principles of separation are the same as in HPLC, typically employing reverse-phase chromatography.

Table 3: Comparison of Typical HPLC and UPLC Performance for the Analysis of a Pyridine Derivative

ParameterHPLCUPLC
Run Time 10-15 min1-3 min
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption HigherLower

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used for monitoring the progress of chemical reactions, including the synthesis of "this compound." rochester.edureddit.com A small amount of the reaction mixture is spotted onto a TLC plate (typically silica gel), which is then developed in a chamber containing an appropriate solvent system (mobile phase).

The choice of the eluent is critical for achieving good separation. For a moderately polar compound like "this compound," a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is commonly used. rochester.edusilicycle.com The progress of the reaction is monitored by observing the disappearance of the starting material spots and the appearance of the product spot. The spots are typically visualized under UV light, as the aromatic and nitro groups in the molecule are UV-active. libretexts.orglibretexts.org

Table 4: Common TLC Solvent Systems for Moderately Polar Aromatic Compounds

Solvent System (v/v)Application Notes
Hexane:Ethyl Acetate (7:3)Good starting point for many esters.
Dichloromethane:Methanol (98:2)For slightly more polar compounds.
Toluene:Acetone (8:2)Alternative system with different selectivity.

X-ray Crystallography for Solid-State Structure Determination

For "this compound," a single-crystal X-ray diffraction study would reveal bond lengths, bond angles, and torsion angles, confirming the planar nature of the pyridine ring and the orientation of the chloro, nitro, and ethyl nicotinate (B505614) substituents. It would also elucidate the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions such as π-π stacking or halogen bonding, which influence the physical properties of the solid.

Table 5: Illustrative Crystallographic Parameters for a Substituted Pyridine Derivative

ParameterExample Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~7.5
b (Å) ~12.0
c (Å) ~8.0
β (°) ~115
Volume (ų) ~650
Z 4

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of "this compound" would exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected absorptions include the stretching vibrations of the C=O bond in the ester group, typically found in the range of 1700-1750 cm⁻¹. manifoldapp.org The nitro group (NO₂) would show two strong stretching bands, one asymmetric and one symmetric, usually appearing around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively. The C-Cl stretch would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present.

Table 6: Expected Characteristic IR Absorption Frequencies for this compound

Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)
C-H (aromatic)Stretch3000 - 3100
C-H (aliphatic)Stretch2850 - 3000
C=O (ester)Stretch1700 - 1750
C=C, C=N (aromatic ring)Stretch1400 - 1600
NO₂ (nitro)Asymmetric Stretch1500 - 1560
NO₂ (nitro)Symmetric Stretch1335 - 1385
C-O (ester)Stretch1100 - 1300
C-ClStretch600 - 800

Computational Chemistry and Mechanistic Insights

Quantum Chemical Calculations for Electronic Structure and Reactivity

While specific quantum chemical calculations for ethyl 6-chloro-5-nitronicotinate are not readily found in the current body of literature, density functional theory (DFT) studies on related nitropyridine and nicotinic acid derivatives provide a strong framework for understanding its electronic properties. researchgate.netresearchgate.netbohrium.com DFT calculations are instrumental in elucidating molecular geometry, vibrational frequencies, and electronic characteristics.

For analogous molecules like 2-methoxy-4-methyl-5-nitropyridine, DFT calculations using the B3LYP functional have been employed to determine stable geometries and analyze electronic properties. researchgate.net Such studies often involve the analysis of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller energy gap generally implies higher reactivity.

In the case of this compound, the electron-withdrawing nature of the chloro and nitro groups, coupled with the ester functionality, would significantly influence the electron distribution in the pyridine (B92270) ring. It is anticipated that the LUMO would be localized over the pyridine ring, particularly near the carbon atoms bearing the chloro and nitro substituents, making these sites susceptible to nucleophilic attack. The HOMO, conversely, would likely be associated with the more electron-rich regions of the molecule.

Molecular Electrostatic Potential (MEP) surface analysis is another valuable tool derived from quantum chemical calculations. It visually represents the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. For this compound, the MEP surface would likely show a region of high positive potential (electrophilic) around the carbon atoms attached to the chlorine and nitro groups, and a negative potential (nucleophilic) near the oxygen atoms of the nitro and ester groups, as well as the pyridine nitrogen.

Table 1: Representative Quantum Chemical Parameters for an Analogous Nitropyridine Derivative

ParameterValueSignificance for this compound (Inferred)
HOMO-LUMO GapLowHigh reactivity, susceptible to chemical reactions.
Electron AffinityHighGood electron acceptor, prone to nucleophilic attack.
Electrophilicity IndexHighStrong electrophilic character, reactive with nucleophiles.
Dipole MomentModerate to HighPolar nature, influencing solubility and intermolecular interactions.

This table is illustrative and based on general findings for similar compounds; specific values for this compound would require dedicated computational studies.

Computational Elucidation of Reaction Mechanisms

The primary reaction pathway for this compound involves nucleophilic aromatic substitution (SNAr). The presence of a good leaving group (chloride) and strong electron-withdrawing groups (nitro) on the pyridine ring activates it towards attack by nucleophiles. masterorganicchemistry.com Computational studies on similar systems can elucidate the mechanism of such reactions.

The SNAr reaction typically proceeds via a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com Computational analysis can model the potential energy surface of this reaction, identifying the transition states and intermediates, and thereby calculating the activation energies. mdpi.com

For this compound, a nucleophile would attack the carbon atom attached to the chlorine. The stability of the resulting Meisenheimer complex is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro group. The final step is the departure of the chloride ion to yield the substituted product. DFT calculations can model the geometries of the reactant, transition state, Meisenheimer complex, and product, providing a detailed picture of the reaction coordinate. mdpi.com The solvent has a significant effect on the reaction rates and can be included in the computational model using methods like the Polarizable Continuum Model (PCM). mdpi.com

In Silico Structure-Activity Relationship (SAR) Studies for Derivatives

While direct in silico SAR studies for derivatives of this compound are not published, the principles can be inferred from studies on other pyridine derivatives. chemrevlett.commdpi.comjapsonline.comresearchgate.net Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the biological activity of a series of compounds with their physicochemical properties or molecular descriptors.

For derivatives of this compound, where the chloro group is substituted by various amines or other nucleophiles, QSAR studies could be employed to predict their biological activity. The process would involve:

Synthesizing a library of derivatives.

Measuring their biological activity (e.g., IC50 values against a specific target).

Calculating a range of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for each derivative.

Developing a mathematical model using techniques like Multiple Linear Regression (MLR) to correlate the descriptors with the activity. chemrevlett.com

Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds. For instance, a QSAR study on imidazo[4,5-b]pyridine derivatives as anticancer agents revealed the importance of specific substitutions for their activity. mdpi.comresearchgate.net

Table 2: Key Descriptor Classes for a Hypothetical QSAR Study of this compound Derivatives

Descriptor ClassExamplesPotential Influence on Activity
Electronic Partial charges, dipole moment, HOMO/LUMO energiesGoverns electrostatic interactions and reactivity with the biological target.
Steric Molecular volume, surface area, specific substituent shape descriptorsDetermines the fit of the molecule into the binding pocket of the target.
Hydrophobic LogP (partition coefficient)Influences membrane permeability and hydrophobic interactions with the target.
Topological Connectivity indicesEncodes information about the branching and shape of the molecule.

Molecular Modeling and Docking Studies for Potential Biological Targets (if applicable to derivatives)

Derivatives of this compound have been investigated as inhibitors of various enzymes, including viral polymerases. nih.gov Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug design to understand the interaction between a ligand and its protein target at the atomic level.

For a derivative of this compound, a molecular docking study would involve:

Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.

Generating a 3D conformation of the ligand (the derivative).

Using a docking program to place the ligand into the binding site of the protein in various orientations and conformations.

Scoring the different poses based on a scoring function that estimates the binding affinity.

Studies on nitropyridine derivatives have shown their potential as inhibitors for targets like HIV-1 reverse transcriptase. nih.gov Molecular docking in such studies helps to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the active site of the enzyme. researchgate.net This information is crucial for optimizing the lead compound to improve its potency and selectivity. For example, a docking study might reveal that adding a hydrogen bond donor at a specific position on the pyridine ring could significantly enhance binding affinity.

Advanced Research Directions and Future Perspectives

Development of Innovative and Sustainable Synthetic Methodologies for Ethyl 6-chloro-5-nitronicotinate

Future research will intensely focus on developing greener and more efficient methods for synthesizing this compound and its analogs. Traditional multi-step syntheses often suffer from low yields and the use of hazardous reagents. Modern approaches aim to overcome these limitations.

Innovative strategies include the adoption of microwave-assisted organic synthesis (MAOS), which can significantly reduce reaction times from hours to minutes and improve product yields. thieme-connect.comacs.org This technique, applied to pyridine (B92270) synthesis, offers a clear advantage over conventional heating methods. thieme-connect.comorganic-chemistry.org Another promising area is the use of continuous flow chemistry, which can enhance production efficiency, reduce waste, and lower the environmental impact of chemical manufacturing. innospk.com

Furthermore, the development of novel catalytic systems is a key research avenue. This includes the design of bifunctional heterogeneous catalysts, such as palladium on a solid acid support, which can facilitate multiple reaction steps (e.g., cyclization and aromatization) in a single pot, thereby improving atom economy and simplifying purification processes. thieme-connect.comorganic-chemistry.org Metal-free synthesis protocols, for instance, using simple base catalysis for the construction of highly substituted pyridines, are also gaining traction as they are more environmentally benign and cost-effective. organic-chemistry.orgrsc.org

Exploration of Novel Reaction Pathways for Diverse Chemical Transformations

The inherent reactivity of the functional groups on the this compound ring system provides a rich platform for exploring novel chemical transformations. The chlorine atom at the 6-position is a prime site for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide variety of substituents. Research has demonstrated successful SNAr of related chloronicotinates with phenols and thiophenols. unimi.itresearchgate.net Future work will likely expand this to a broader range of nucleophiles, creating diverse libraries of compounds.

The nitro group at the 5-position is another key functional handle. Its reduction to an amino group opens up a vast array of subsequent reactions, such as diazotization, amide bond formation, and participation in the synthesis of fused heterocyclic systems. nih.govsmolecule.com This transformation is crucial for building pharmacologically relevant scaffolds.

Modern synthetic methods are poised to unlock new reaction pathways. Photoredox catalysis, for example, enables the functionalization of pyridines under mild conditions. nih.govacs.org This could be used for C-H functionalization or to generate pyridinyl radicals from the this compound core, leading to previously inaccessible derivatives through radical-radical coupling reactions. acs.orgchemrxiv.org Such strategies offer distinct regioselectivity compared to classical methods. acs.org

Rational Design and Synthesis of Highly Specific Pharmacological Agents Derived from the Core Scaffold

The pyridine nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. dovepress.comresearchgate.netmdpi.com The this compound structure is a valuable starting point for the rational design of new therapeutic agents. By systematically modifying the substituents at the chloro, nitro, and ester positions, chemists can fine-tune the molecule's physicochemical properties and biological activity.

Future research will focus on designing derivatives that target specific biological pathways with high potency and selectivity. Pyridine-based compounds have shown a wide range of activities, including anticancer, antimicrobial, and anti-inflammatory effects. acs.orgnih.govnih.govmdpi.com For example, hybridization strategies, where the pyridine-urea scaffold is combined with other pharmacophoric groups, have been used to develop potent anticancer agents. mdpi.com Computational modeling and molecular docking will play a crucial role in this process, allowing for the in silico screening of virtual libraries of derivatives to predict their binding affinity to specific protein targets before undertaking their synthesis. mdpi.comnih.gov This approach accelerates the discovery of lead compounds and reduces the reliance on costly and time-consuming high-throughput screening.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Reaction Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis and drug discovery. For a compound like this compound, ML models can be trained on large datasets of chemical reactions to predict the outcomes of unknown transformations. neurips.ccnips.cc This can help chemists identify the most promising reaction conditions and avoid unproductive experiments.

ML algorithms can assist in several key areas:

Reaction Prediction: Predicting the major products of a reaction given the reactants and reagents. nih.gov

Retrosynthesis: Proposing viable synthetic routes for complex target molecules derived from the this compound scaffold. nih.gov

Optimization: Fine-tuning reaction parameters such as temperature, solvent, and catalyst to maximize yield and selectivity. beilstein-journals.org

While powerful, it is important to recognize the limitations of current ML models, which often depend on the availability of large, high-quality datasets. acs.org Future research will focus on developing more sophisticated models that can learn from smaller datasets and provide more accurate predictions for novel chemical space.

Focus on Environmentally Benign and Atom-Economical Chemical Processes

A major thrust of future chemical research is the implementation of the principles of green chemistry. For the synthesis and functionalization of this compound, this translates to a focus on processes that are both environmentally friendly and efficient.

Key aspects of this focus include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. google.comacs.org One-pot, multi-component reactions are an excellent example of this principle, allowing for the construction of complex pyridine derivatives in a single step from simple precursors. researchgate.netresearchgate.net

Use of Greener Solvents: Replacing conventional toxic solvents like DMF and DMSO with more sustainable alternatives. The bio-derived solvent Cyrene™ has been shown to be an effective medium for nucleophilic aromatic substitution reactions on nicotinic esters, offering the added benefit of easy product purification. unimi.itresearchgate.net

Biocatalysis: Employing enzymes as catalysts for chemical transformations. numberanalytics.com Biocatalytic methods offer high selectivity under mild, aqueous conditions and represent a sustainable alternative to traditional chemical synthesis. nih.govresearchgate.netrsc.orgacs.org For instance, whole-cell biocatalysts have been used for the sustainable synthesis of pyridine derivatives. rsc.org

Green Metrics: Quantitatively assessing the "greenness" of a chemical process using metrics like the E-factor (Environmental Factor) and EcoScale score. researchgate.netrsc.orgethernet.edu.et This allows for the direct comparison of different synthetic routes and guides the development of more sustainable methodologies. rsc.org

By embracing these advanced research directions, the scientific community can unlock the full potential of this compound as a key building block for the next generation of pharmaceuticals, agrochemicals, and functional materials, while simultaneously advancing the principles of sustainable and efficient chemistry.

Q & A

Basic Research Questions

Q. How can Ethyl 6-chloro-5-nitronicotinate be synthesized and characterized with high purity?

  • Methodological Answer :

  • Synthesis : Optimize esterification of 6-chloro-5-nitronicotinic acid using ethanol under acid catalysis (e.g., H₂SO₄) via reflux. Monitor reaction completion via TLC or HPLC.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
  • Characterization : Validate purity using HPLC (≥95% purity threshold). Confirm structure via 1^1H/13^13C NMR (e.g., ester carbonyl signal at ~165-170 ppm) and high-resolution mass spectrometry (HRMS). Document reproducibility by cross-referencing spectral data with literature and internal standards .

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (data gaps in toxicity necessitate precaution) .
  • Ventilation : Conduct experiments in a fume hood to mitigate inhalation risks from dust or vapors.
  • Decomposition Mitigation : Avoid high temperatures (>150°C) to prevent hazardous byproducts (e.g., nitrogen oxides, CO). Use water spray to cool containers during accidental fires .

Q. How does this compound degrade under varying storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies under light (UV-Vis exposure), humidity (40-80% RH), and temperature (4°C, 25°C, 40°C). Monitor decomposition via HPLC every 7 days for 4 weeks.
  • Byproduct Identification : Use GC-MS to detect volatile degradation products (e.g., NOₓ, CO) and FTIR for functional group changes. Store in amber vials at 4°C with desiccants to minimize hydrolysis and photolysis .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Software Selection : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies.
  • Validation : Compare computational results with experimental kinetic data (e.g., reaction rates with amines or thiols). Use Gaussian or ORCA packages for simulations.
  • Mechanistic Insights : Analyze frontier molecular orbitals (FMOs) to identify electrophilic centers. Cross-validate with 15^{15}N NMR to track nitro group reactivity .

Q. How to resolve contradictions in reported spectroscopic data for this compound derivatives?

  • Methodological Answer :

  • Systematic Review : Compile NMR, IR, and MS data from peer-reviewed journals (exclude non-peer-reviewed sources like ).
  • Data Harmonization : Normalize solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifts) using reference standards. Apply multivariate analysis (PCA) to identify outlier datasets.
  • Experimental Replication : Synthesize disputed derivatives and characterize using identical conditions to isolate methodological discrepancies .

Q. How to apply the PICOT framework to design in vitro studies on the biological activity of this compound?

  • Methodological Answer :

  • Population (P) : Define cell lines (e.g., HeLa, HEK293) or enzyme targets (e.g., kinases).
  • Intervention (I) : Test compound concentrations (1–100 µM) and exposure times (24–72 hrs).
  • Comparison (C) : Use positive controls (e.g., staurosporine for cytotoxicity) and solvent controls (DMSO ≤0.1%).
  • Outcome (O) : Quantify IC₅₀ via MTT assays or enzymatic inhibition (absorbance/fluorescence).
  • Time (T) : Specify endpoint measurements (e.g., 48 hrs post-treatment). This structure ensures alignment with evidence-based research goals .

Q. What strategies minimize hazardous byproducts during large-scale reactions involving this compound?

  • Methodological Answer :

  • Green Chemistry Principles : Replace traditional solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).
  • Catalytic Optimization : Use heterogeneous catalysts (e.g., immobilized lipases) to reduce waste.
  • Real-Time Monitoring : Implement inline FTIR or Raman spectroscopy to detect byproducts early. Adjust reaction parameters (pH, temperature) dynamically to suppress NOₓ formation .

Q. How to conduct a systematic review of this compound’s biological activity data?

  • Methodological Answer :

  • Search Strategy : Query PubMed, SciFinder, and Web of Science using controlled vocabulary (MeSH terms: "nitronicotinate", "enzyme inhibitors"). Exclude patents and non-peer-reviewed sources.
  • Data Extraction : Tabulate IC₅₀ values, assay types, and cell lines. Assess study quality via Jadad scoring for in vitro studies.
  • Meta-Analysis : Use RevMan to pool data, addressing heterogeneity via random-effects models. Highlight gaps (e.g., lack of in vivo toxicity data) for future research .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-chloro-5-nitronicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 6-chloro-5-nitronicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.